molecular formula C16H10FNO2 B5373579 Quinolin-8-yl 2-fluorobenzoate

Quinolin-8-yl 2-fluorobenzoate

Cat. No.: B5373579
M. Wt: 267.25 g/mol
InChI Key: AARLUPJXIMXZGP-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a 2-fluorobenzoate group. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoyl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under heating conditions . The general reaction scheme is as follows:

    Reactants: 2-fluorobenzoyl chloride and 8-hydroxyquinoline.

    Base: Triethylamine.

    Solvent: Acetonitrile.

    Conditions: Heating at 80°C for 20 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the ester group.

    Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or ester derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Quinolin-8-yl 2-fluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2-fluorobenzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom in the benzoate group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

IUPAC Name

quinolin-8-yl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARLUPJXIMXZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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